

A Comprehensive Technical Guide to 6,7-Dimethoxyisochroman-3-one

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Compound of Interest

Compound Name: 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B098660

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This technical guide provides an in-depth overview of 6,7-dimethoxyisochroman-3-one, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on structurally related molecules.

Nomenclature and Synonyms

6,7-Dimethoxyisochroman-3-one is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate thorough literature searches and unambiguous identification.

Table 1: Synonyms and Identifiers for 6,7-Dimethoxyisochroman-3-one

Type	Identifier
IUPAC Name	6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]
CAS Number	16135-41-4[1]
Molecular Formula	C ₁₁ H ₁₂ O ₄ [1]
PubChem CID	335610[1]
Depositor-Supplied Synonyms	6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, 6,7-dimethoxyisochroman-3-one, 6,7-dimethoxy-3-isochromanone, 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-[1]

Physicochemical Properties

The fundamental physicochemical properties of 6,7-dimethoxyisochroman-3-one are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for 6,7-Dimethoxyisochroman-3-one

Property	Value
Molecular Weight	208.21 g/mol [1]
Exact Mass	208.07355886 Da[1]
XLogP3	1.2[1]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	4[1]
Rotatable Bond Count	2[1]
Topological Polar Surface Area	44.8 Å ² [1]
Heavy Atom Count	15[1]
Complexity	241[1]

Experimental Protocols: Synthesis

While specific, detailed protocols for the synthesis of unsubstituted 6,7-dimethoxyisochroman-3-one are not readily available in the reviewed literature, a general and representative method can be adapted from the synthesis of its 3-alkyl-substituted derivatives.^{[2][3]} The core isochromanone structure is formed via the reaction of 6,7-dimethoxyhomophthalic anhydride with an aldehyde in the presence of a base catalyst.^{[2][3]} The following is a generalized protocol for the formation of the isochromanone ring system.

Protocol: Synthesis of a 6,7-Dimethoxyisochromanone Derivative

Objective: To synthesize a 3-substituted-6,7-dimethoxyisochromanone derivative.

Materials:

- 6,7-Dimethoxyhomophthalic anhydride
- An aliphatic aldehyde (e.g., octanal, decanal)^[2]
- 4-(Dimethylamino)pyridine (DMAP)^[2]
- Dry chloroform
- 10% Sodium hydrogen carbonate solution
- 10% Hydrochloric acid
- Ethyl acetate
- Sodium sulfate

Procedure:

- To a mixture of 6,7-dimethoxyhomophthalic anhydride (1.0 equivalent) and an aliphatic aldehyde (0.9-1.0 equivalent) in dry chloroform, add 4-(dimethylamino)pyridine (DMAP) (0.9-1.0 equivalent).^[2]

- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, extract the reaction mixture with a 10% sodium hydrogen carbonate solution.
- Acidify the aqueous layer to a pH of 3 with 10% hydrochloric acid.
- Extract the acidified aqueous layer with ethyl acetate.
- Dry the organic layer with sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by fractional crystallization or column chromatography to isolate the desired isochromanone derivative.^[2]

Putative Biological Activities and Signaling Pathways

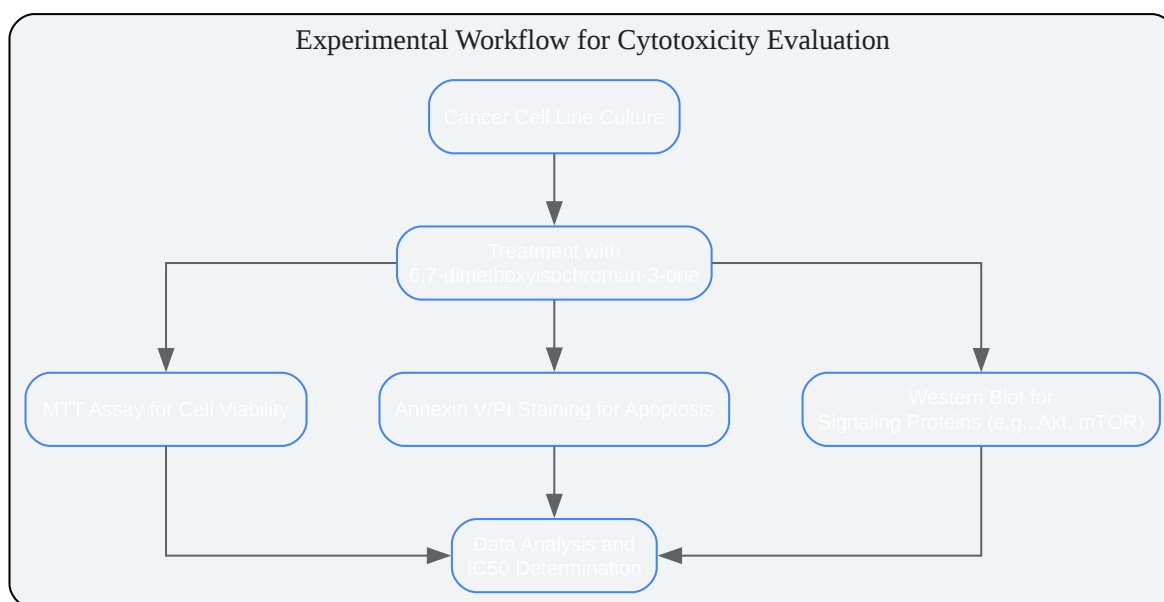
Direct experimental data on the biological activity of 6,7-dimethoxyisochroman-3-one is limited in the public domain. However, the isochromanone scaffold is present in numerous natural and synthetic compounds with significant biological activities. Furthermore, structurally related compounds, such as other isochromanone derivatives and tetrahydroisoquinolines, have demonstrated potential as anticancer and neuroprotective agents.^{[4][5][6]}

One study on a structurally similar isochromanone, (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one, demonstrated its ability to inhibit osteosarcoma growth by inducing apoptosis.^[6] This suggests that the isochromanone core may be a valuable pharmacophore for the development of novel anticancer agents. The apoptotic pathway often involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.^[6]

Furthermore, other related heterocyclic compounds have been shown to exert their effects through the modulation of key cellular signaling pathways, such as the Akt/mTOR pathway, which is frequently dysregulated in cancer. The inhibition of this pathway can lead to decreased cell proliferation and survival.

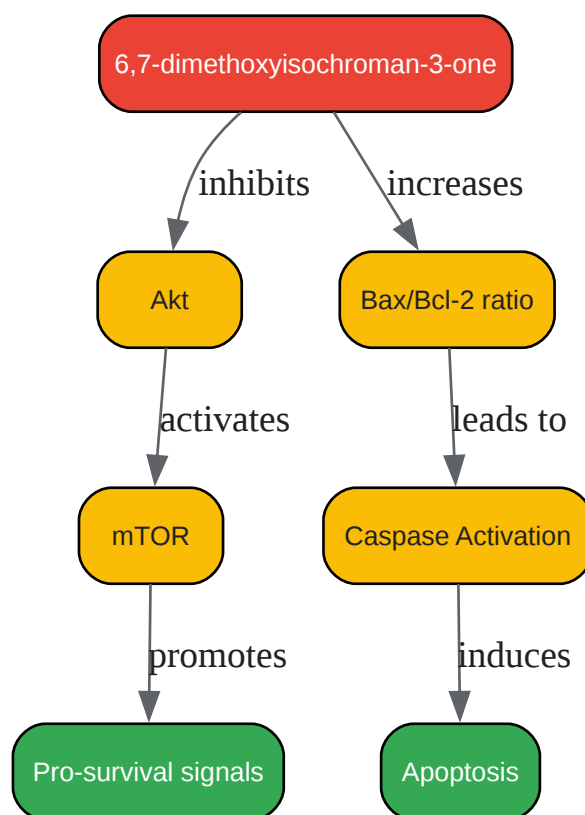
Based on this information from structurally related compounds, a hypothetical mechanism of action for 6,7-dimethoxyisochroman-3-one could involve the induction of apoptosis and the inhibition of pro-survival signaling pathways like Akt/mTOR.

Below is a conceptual workflow for evaluating the cytotoxic potential of a compound like 6,7-dimethoxyisochroman-3-one, along with a putative signaling pathway it might influence.



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Experimental workflow for assessing cytotoxicity.



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Putative signaling pathway for 6,7-dimethoxyisochroman-3-one.

Conclusion

6,7-Dimethoxyisochroman-3-one is a well-defined chemical entity with potential for further investigation in the field of medicinal chemistry. While direct biological data is sparse, the known activities of structurally related compounds suggest that it may possess valuable pharmacological properties, particularly in the area of oncology. The synthetic route to its core structure is accessible, allowing for the generation of material for further biological evaluation. Future research should focus on the direct assessment of its cytotoxicity, mechanism of action, and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such future investigations.

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